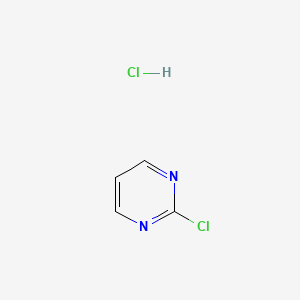

2-Chloropyrimidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloropyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2.ClH/c5-4-6-2-1-3-7-4;/h1-3H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBKAQDPMGBQBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70991976 | |

| Record name | 2-Chloropyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71501-49-0 | |

| Record name | Pyrimidine, 2-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71501-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyrimidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 2 Chloropyrimidine Hydrochloride and Its Precursors

Classical and Contemporary Synthetic Routes to 2-Chloropyrimidine (B141910) and its Hydrochloride Salt

The preparation of 2-chloropyrimidine can be achieved through several distinct chemical pathways, including the diazotization of its amino precursor, construction from acyclic guanidine (B92328) derivatives, and selective reduction of polychlorinated pyrimidines.

Synthesis via Diazotization of 2-Aminopyrimidine (B69317)

A well-established method for synthesizing 2-chloropyrimidine is the diazotization of 2-aminopyrimidine, which is analogous to the Sandmeyer reaction. This process involves treating 2-aminopyrimidine with a nitrite (B80452) source in the presence of hydrochloric acid to form an intermediate diazonium salt, which subsequently decomposes to yield the desired 2-chloropyrimidine. orgsyn.orggoogle.com

In a typical laboratory-scale procedure, 2-aminopyrimidine is dissolved in concentrated hydrochloric acid and cooled to sub-zero temperatures. orgsyn.org A solution of sodium nitrite is then added dropwise while maintaining a strictly controlled low-temperature range, typically between -15°C and -10°C. orgsyn.org The reaction mixture is then neutralized to a pH of approximately 7 to isolate the product. orgsyn.org

Innovations in this method have focused on improving yield and operational safety for large-scale production. An improved process involves the use of a metal chloride catalyst, such as zinc chloride, in a biphasic system of hydrochloric acid and a non-polar solvent like methylene (B1212753) chloride. google.comgoogle.comgoogle.com This catalytic approach has been shown to significantly increase the yield, often from below 30% in earlier methods to more industrially viable levels. google.comgoogle.com The catalyst facilitates the chloride ion attack on the diazonium intermediate. google.com

| Reagent/Condition | Organic Syntheses Procedure orgsyn.org | Patented Catalytic Method google.com |

| Starting Material | 2-Aminopyrimidine | 2-Aminopyrimidine |

| Reagents | Sodium Nitrite, Conc. HCl | Sodium Nitrite, HCl, Zinc Chloride |

| Solvent | Water/HCl | Methylene Dichloride/HCl |

| Temperature | -15°C to -10°C | 0°C to 15°C |

| Yield | 26–27% | Higher yield reported |

Approaches from Guanidine Derivatives and Related Pyrimidine (B1678525) Precursors

Building the pyrimidine ring from acyclic precursors offers an alternative route. These syntheses often start with guanidine or its derivatives, which provide the N-C-N core of the pyrimidine ring.

One patented method begins with the high-temperature reaction of dicyandiamide (B1669379) with ammonium (B1175870) chloride to produce guanidine hydrochloride. google.com This guanidine salt is then condensed with a three-carbon unit, 1,1,3,3-tetramethoxypropane, via a reflux reaction in industrial hydrochloric acid to form 2-aminopyrimidine. google.compatsnap.com This intermediate is then converted to 2-chloropyrimidine through the diazotization process described previously. google.com This approach allows for the synthesis of the target molecule from basic, low-cost raw materials. google.com

Another common strategy involves the condensation of guanidine with a β-dicarbonyl compound or its equivalent. For instance, guanidine can be reacted with ethyl cyanoacetate (B8463686) or methyl cyanoacetate in the presence of a base like sodium methoxide (B1231860) to form a 2-amino-4-hydroxypyrimidine derivative. google.comquestjournals.org The hydroxyl group can then be replaced by a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield a chloropyrimidine structure. google.comquestjournals.org

Reduction Strategies from Polychlorinated Pyrimidines (e.g., 2,4,6-Trichloropyrimidine)

Selective dehalogenation of more highly chlorinated pyrimidines is another viable synthetic strategy. The key precursor for this route, 2,4,6-trichloropyrimidine (B138864), is typically synthesized from barbituric acid by reacting it with phosphorus oxychloride, sometimes in the presence of a catalyst or with the addition of phosphorus pentachloride. google.comchemicalbook.comgoogle.com

The selective reduction of 2,4,6-trichloropyrimidine to 2-chloropyrimidine relies on the differential reactivity of the chlorine atoms at the 2-, 4-, and 6-positions. The chlorine atoms at the 4- and 6-positions are generally more susceptible to nucleophilic substitution and reduction than the chlorine at the 2-position. researchgate.net A patented method describes the reduction using zinc powder in a controlled molar ratio. By using a molar ratio of 2,4,6-trichloropyrimidine to zinc powder of approximately 1:1 to 1:1.2, the chlorine atoms at the 4- and 6-positions can be selectively removed, yielding 2-chloropyrimidine with high purity and yield. patsnap.com This method avoids side reactions that could lead to the formation of dichloropyrimidine or fully reduced pyrimidine. patsnap.com

Reaction Condition Optimization and Mechanistic Investigations in Synthesis

Optimizing reaction conditions is paramount for maximizing yield, ensuring high purity, and achieving regioselectivity, particularly in the synthesis of functionalized heterocyclic compounds like 2-chloropyrimidine.

Influence of Solvent Systems and Catalysts on Yield, Purity, and Regioselectivity

The choice of solvent and catalyst can dramatically impact the outcome of the synthesis. In the diazotization of 2-aminopyrimidine, moving from a purely aqueous hydrochloric acid system to a biphasic system containing a non-polar solvent like methylene chloride has been shown to be beneficial. google.comgoogle.com

The most significant improvement in the diazotization route has come from the use of metal chloride catalysts. Chlorides of metals such as zinc, copper, tin, and iron have been employed to improve the conversion of the diazonium salt to 2-chloropyrimidine. google.comgoogle.com Zinc chloride is frequently cited in patents as an effective catalyst for this transformation, leading to improved yields and making the process more suitable for industrial application. google.comgoogle.compatsnap.com

In the synthesis of substituted pyrimidines from polychlorinated precursors, the solvent can influence regioselectivity. For example, the reaction of 2,4,6-trichloropyrimidine with anilines showed a solvent-dependent product ratio, where using ethanol (B145695) favored substitution at the 4-position. researchgate.net For chlorination steps, organic amine catalysts such as triethylamine (B128534) or N,N-dimethylaniline can be used to facilitate the reaction at lower temperatures. google.com

| Parameter | Effect on Synthesis | Example |

| Solvent System | Improves reaction environment and product isolation. | Methylene chloride in diazotization creates a biphasic system, aiding the reaction. google.com |

| Catalyst (Metal Salt) | Increases yield and reaction rate in diazotization. | Zinc chloride (ZnCl₂) is used to catalyze the conversion of the diazonium salt. google.comgoogle.com |

| Catalyst (Amine) | Facilitates chlorination at milder temperatures. | Triethylamine can be used as a catalyst in reactions involving phosphorus oxychloride. google.com |

| Solvent (Regioselectivity) | Influences the position of nucleophilic attack. | Ethanol as a solvent favors 4-position substitution on 2,4,6-trichloropyrimidine. researchgate.net |

Temperature and pH Control Strategies for Enhanced Reaction Efficiency

Precise control over temperature and pH is critical throughout the synthesis and workup of 2-chloropyrimidine and its precursors.

During the diazotization of 2-aminopyrimidine, temperature management is crucial for both yield and safety. The formation of the diazonium salt is highly exothermic and the salt itself is unstable at higher temperatures. The reaction is typically conducted at temperatures between -20°C and 10°C. orgsyn.orggoogle.comgoogle.com One detailed procedure specifies maintaining the temperature between -15°C and -10°C during the addition of sodium nitrite. orgsyn.org It is noted that allowing the temperature to rise above 0°C during the subsequent neutralization step can significantly reduce the yield. orgsyn.org

Control of pH is also essential. In the synthesis of the barbituric acid precursor, the reaction is carried out under strongly acidic conditions (pH 1.5-3). google.com During the workup of many pyrimidine syntheses, the pH is carefully adjusted to precipitate the product or to separate it from impurities. For instance, after the diazotization reaction, the mixture is carefully neutralized to a pH of approximately 7 to precipitate the 2-chloropyrimidine. orgsyn.org In other procedures, the pH may be adjusted to a specific alkaline or acidic value to facilitate extraction or crystallization. google.comgoogle.com

Green Chemistry Approaches in 2-Chloropyrimidine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of 2-chloropyrimidine synthesis, these approaches focus on the use of safer solvents, catalytic methods to improve atom economy, and the reduction of waste. researchgate.netnih.gov

Traditional methods for the synthesis of pyrimidine derivatives often involve hazardous reagents and solvents, leading to significant environmental concerns. mdpi.com However, recent research has explored more sustainable alternatives. For instance, the use of nanocatalysts has shown promise in enhancing reaction rates and yields in the synthesis of pyrimidine derivatives, often under milder conditions. researchgate.net One-pot multicomponent reactions are also being developed to increase efficiency and reduce waste by minimizing intermediate isolation steps. acs.org

The choice of solvent is a critical factor in the greenness of a synthetic process. While many traditional syntheses of pyrimidine derivatives employ volatile and often toxic organic solvents, efforts are being made to replace these with greener alternatives such as water or ionic liquids. nih.gov For example, a one-step synthesis method for 5-bromo-2-chloropyrimidine, a related compound, utilizes methane (B114726) for extraction, highlighting a move towards more environmentally benign solvent choices. google.com

The development of catalytic methods is a cornerstone of green chemistry, aiming to replace stoichiometric reagents and improve atom economy. rsc.org In the synthesis of 2-chloropyrimidine from 2-aminopyrimidine, the use of a zinc chloride catalyst has been shown to improve yields compared to older methods. google.comgoogle.com Furthermore, research into iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols demonstrates a novel approach that generates water as the primary byproduct, showcasing a highly atom-economical route. acs.org

To quantify the environmental performance of different synthetic routes, green chemistry metrics such as Atom Economy (AE), E-Factor (Environmental Factor), and Reaction Mass Efficiency (RME) are employed. mdpi.comprimescholars.com A higher atom economy indicates that a larger proportion of the reactants are incorporated into the final product. primescholars.com The E-Factor, which is the ratio of the mass of waste to the mass of product, provides a measure of the total waste generated. nih.gov

| Metric | Description | Significance for Green Chemistry |

| Atom Economy (AE) | The measure of the amount of starting materials that end up in the final product. | A higher AE signifies a more efficient reaction with less waste. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | A lower E-Factor indicates a more environmentally friendly process. |

| Reaction Mass Efficiency (RME) | A metric that considers yield, stoichiometry, and atom economy. | Provides a more comprehensive assessment of the greenness of a reaction. |

This table provides an overview of key green chemistry metrics relevant to the synthesis of 2-Chloropyrimidine hydrochloride.

Scalability and Industrial Relevance of Synthetic Protocols

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges, including cost-effectiveness, safety, and process robustness. For this compound, several patented methods highlight the focus on developing industrially viable processes.

One patented method describes the synthesis of 2-chloropyrimidine starting from dicyandiamide and 1,1,3,3-tetramethoxypropane. google.com This process is noted for its use of readily available and lower-cost raw materials and is claimed to be suitable for large-scale industrial production due to its simple technical process and mild reaction conditions. google.com The process involves the formation of guanidine hydrochloride, followed by cyclization to 2-aminopyrimidine, and finally, a diazotization-chlorination reaction to yield 2-chloropyrimidine. google.com

Another industrially relevant approach involves the improvement of the Sandmeyer-type reaction for the conversion of 2-aminopyrimidine to 2-chloropyrimidine. A key development in this area is the use of a zinc chloride catalyst in conjunction with sodium nitrite and hydrochloric acid. google.com This method reportedly offers higher yields and is amenable to large-scale production, as detailed in a patent describing the use of a 250-liter reactor. google.com The use of dichloromethane (B109758) as a solvent in this process facilitates product extraction. google.com

The choice of catalyst and reaction conditions is crucial for scalability. For instance, a method using a strong acid ion exchange resin as a catalyst for the synthesis of 2-aminopyrimidine from tetraalkoxy malonaldehyde and a guanidine salt has been developed to produce high-purity product with high yield, which is a critical factor for industrial applications. nus.edu.sg

Process optimization is a continuous effort in industrial chemistry to enhance efficiency and reduce costs. slideshare.net For the production of 2-chloropyrimidine, this includes optimizing molar ratios of reactants and catalysts, reaction temperatures, and reaction times to maximize yield and purity while minimizing by-product formation. nus.edu.sggoogle.com Industrial waste management is also a significant consideration, with a focus on recycling solvents and minimizing the environmental impact of waste streams. nexocode.comresearchgate.net

| Precursor | Synthetic Step | Key Features for Scalability | Reference |

| Dicyandiamide, 1,1,3,3-tetramethoxypropane | Synthesis of 2-aminopyrimidine and subsequent conversion to 2-chloropyrimidine | Low-cost raw materials, simple process, suitable for large-scale production. | google.com |

| 2-Aminopyrimidine | Diazotization-chlorination | Improved yield with ZnCl₂ catalyst, demonstrated on a 250-L reactor scale. | google.com |

| Tetraalkoxy malonaldehyde, Guanidine salt | Synthesis of 2-aminopyrimidine | Use of a recyclable strong acid ion exchange resin catalyst, high purity, and yield. | nus.edu.sg |

This interactive data table summarizes scalable synthetic protocols for 2-Chloropyrimidine and its precursors.

Chemical Reactivity and Mechanistic Pathways of 2 Chloropyrimidine Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyrimidine (B1678525) Ring

The pyrimidine ring is electron-deficient, making halogenated pyrimidines excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. nih.gov The chlorine atom at the C-2 position of 2-chloropyrimidine (B141910) serves as a leaving group that can be displaced by a variety of nucleophiles. This process generally involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate, known as the Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride ion. youtube.com The presence of the two nitrogen atoms in the ring activates the chloro-substituent towards nucleophilic attack. nih.gov

2-Chloropyrimidine readily reacts with various nitrogen-based nucleophiles. The reaction of heteroaryl chlorides, including those in the pyrimidine series, with amines can result in a facile SNAr reaction and subsequent N-arylation. researchgate.netresearchgate.net For instance, 2-chloropyrimidine has been coupled with imidazole (B134444) and benzimidazole, yielding the corresponding 2-(imidazol-1-yl)pyrimidine and 2-(benzimidazol-1-yl)pyrimidine. researchgate.net While these reactions can proceed without a metal catalyst, copper-catalyzed conditions have been shown to provide comparable or higher yields in some cases. researchgate.net

The amination of chloropyrimidines is a common synthetic strategy. nih.gov Both aryl- and heteroarylamines, as well as more nucleophilic dialkylamines, can be used to displace the chlorine atom. mit.edu The reaction of 2-chloropyrimidine with various amines has been utilized in the synthesis of 2-amino-4-heteroarylpyrimidines. sigmaaldrich.comsigmaaldrich.com Studies on related polychloropyrimidines show that amination can be directed to the C-2 position under specific conditions, highlighting the feasibility of this transformation. mit.edu For example, while many aminations of 2,4-dichloropyrimidines favor the C-4 position, specific palladium catalysts or the use of a 5-trimethylsilyl substituent can enforce C-2 selectivity. mit.edu

The table below summarizes examples of SNAr reactions with nitrogen nucleophiles.

Table 1: Examples of SNAr Reactions of Chloropyrimidines with Nitrogen Nucleophiles| Pyrimidine Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-Chloropyrimidine | Imidazole | 2-(Imidazol-1-yl)pyrimidine | researchgate.net |

| 2-Chloropyrimidine | Benzimidazole | 2-(Benzimidazol-1-yl)pyrimidine | researchgate.net |

| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | 4-Amino-5-chloro-2,6-difluoropyrimidine | nih.gov |

| 5-Trimethylsilyl-2,4-dichloropyrimidine | Dialkylamines | 2-Dialkylamino-4-chloro-5-trimethylsilylpyrimidine | mit.edu |

Oxygen- and sulfur-based nucleophiles also participate in SNAr reactions with chloropyrimidines. Sulfur nucleophiles are generally more potent than their oxygen counterparts. msu.edulibretexts.org Reactions of substituted chloropyrimidines with sodium phenoxide and sodium thiophenoxide have been shown to yield the corresponding substitution products. rsc.org

In the case of 2-MeSO₂-4-chloropyrimidine, a related substrate, reaction with alkoxides occurs exclusively at the C-2 position, even at very low temperatures (-78°C). wuxiapptec.com This high selectivity is attributed to the formation of a hydrogen bond complex between the acidic proton of the methylsulfonyl group and the incoming alkoxide, which directs the nucleophilic attack to the adjacent C-2 position. wuxiapptec.com The nucleophilicity of sulfur is significantly greater than that of oxygen, which often leads to efficient electrophilic substitutions on sulfur that are not typically seen with oxygen. msu.edulibretexts.org Thiolate anions are excellent nucleophiles in SN2-type reactions and can displace halides from activated rings. libretexts.org

The table below shows examples of SNAr reactions with oxygen and sulfur nucleophiles.

Table 2: SNAr Reactions with Oxygen and Sulfur Nucleophiles| Pyrimidine Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Ethyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| 2-MeSO₂-4-chloropyrimidine | Alkoxide (e.g., NaOMe) | 4-Chloro-2-methoxypyrimidine | wuxiapptec.com |

| 5-Chloro-2-(chloroacetamido)pyridine | Ethyl 2-mercaptoacetate | Ethyl 2-((2-((5-chloropyridin-2-yl)amino)-2-oxoethyl)thio)acetate | ekb.eg |

The regioselectivity of SNAr reactions on pyrimidines bearing multiple leaving groups, such as 2,4-dichloropyrimidine, is highly sensitive to electronic and steric effects. wuxiapptec.com Generally, nucleophilic substitution on 2,4-dichloropyrimidines occurs selectively at the C-4 position. wuxiapptec.com However, exceptions leading to C-2 substitution or a mixture of products are frequently encountered. wuxiapptec.com

Several factors govern the regiochemical outcome:

Electronic Effects: The presence of electron-donating groups (e.g., -OMe, -NHMe) at the C-6 position can reverse the typical C-4 selectivity and favor substitution at the C-2 position. wuxiapptec.com This is because these groups alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C-2 position more electrophilic. wuxiapptec.com Conversely, electron-withdrawing groups at the C-5 position tend to direct nucleophilic attack to the C-4 position. nih.gov

Steric Hindrance: Bulky substituents at the C-5 position can sterically hinder attack at the C-4 position, thereby promoting substitution at C-2. wuxiapptec.com For instance, a trimethylsilyl (B98337) group at C-5 directs amination exclusively to the C-2 position. mit.eduwuxiapptec.com

Nucleophile-Substrate Interactions: Specific interactions, such as hydrogen bonding, can dictate the site of attack. As seen with 2-MeSO₂-4-chloropyrimidine, hydrogen bonding between the substrate and the nucleophile (like an alkoxide) can direct the reaction to the C-2 position, overriding the inherent electronic preference for C-4. wuxiapptec.com

Reaction Conditions: The choice of catalyst can also control regioselectivity. In palladium-catalyzed C-S cross-coupling of 2,4-dichloropyrimidine, the use of bulky N-heterocyclic carbene ligands can lead to unique C-2 selectivity, a contrast to the C-4 selectivity observed in nearly all other reported palladium-catalyzed couplings of this substrate. figshare.com

The table below summarizes key factors influencing regioselectivity in SNAr reactions of substituted pyrimidines.

Table 3: Factors Influencing Regioselectivity in SNAr Reactions of Dichloropyrimidines| Position of Substituent | Type of Substituent | Preferred Site of Nucleophilic Attack | Rationale | Reference |

|---|---|---|---|---|

| C-6 | Electron-Donating (e.g., -OMe) | C-2 | Alters LUMO distribution, increasing C-2 electrophilicity. | wuxiapptec.com |

| C-5 | Electron-Withdrawing (e.g., -CN) | C-4 | Enhances electrophilicity at C-4. | nih.gov |

| C-5 | Sterically Bulky (e.g., -SiMe₃) | C-2 | Steric hindrance at C-4. | mit.eduwuxiapptec.com |

| C-2 | H-bond Donor (e.g., -SO₂Me) | C-2 (with H-bond accepting nucleophiles) | Hydrogen bonding directs the nucleophile to the C-2 position. | wuxiapptec.com |

| N/A | Catalyst/Ligand | C-2 (e.g., Pd with bulky NHC ligand) | Ligand structure controls the site of metal-mediated coupling. | figshare.com |

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-2 Position

Transition metal catalysis provides a powerful alternative for forming carbon-carbon and carbon-heteroatom bonds at the C-2 position of 2-chloropyrimidine, which can be challenging to achieve through classical SNAr reactions.

Palladium-catalyzed cross-coupling reactions are widely used to functionalize heteroaromatic halides. rsc.orgnih.gov These reactions, such as the Suzuki-Miyaura (using organoboron reagents) and Heck (using alkenes) couplings, allow for the formation of C-C bonds under relatively mild conditions. rsc.orgresearchgate.net

While the C-4 position of dichloropyrimidines is typically more reactive in palladium-catalyzed couplings, specific ligand systems can override this inherent selectivity. nih.gov For 2,4-dichloropyrimidine, the use of sterically hindered N-heterocyclic carbene (NHC) ligands with palladium can promote C-2 selective C-S cross-coupling. figshare.com Palladium(II) complexes featuring pyrimidine-functionalized N-heterocyclic carbenes have demonstrated good catalytic activity in the Heck coupling of aryl bromides and activated aryl chlorides. rsc.org The application of palladium catalysis is crucial in modern synthesis, enabling the construction of complex molecules from simple halogenated pyrimidine scaffolds. rsc.org

Cobalt-catalyzed cross-coupling reactions have emerged as a more economical and less toxic alternative to those using precious metals like palladium. nih.govrsc.org These reactions have proven effective for creating C-C bonds with a wide tolerance for functional groups. rsc.orgnih.gov

Specifically, 2-chloropyrimidine undergoes a cobalt-catalyzed cross-coupling reaction with aryl halides. sigmaaldrich.comnih.govchemicalbook.com The process typically involves the in situ formation of an aromatic organozinc reagent from an aryl halide and zinc dust, which then couples with 2-chloropyrimidine in the presence of a cobalt halide catalyst. nih.govkisti.re.kr This method provides a practical and efficient route to synthesize 2-aryldiazines under mild conditions. nih.gov

The table below presents examples of cobalt-catalyzed cross-coupling reactions involving 2-chloropyrimidine.

Table 4: Examples of Cobalt-Catalyzed Cross-Coupling of 2-Chloropyrimidine| Aryl Halide Partner | Cobalt Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | CoBr₂ | 2-(p-Tolyl)pyrimidine | 82% | nih.gov |

| 4-Bromoanisole | CoBr₂ | 2-(4-Methoxyphenyl)pyrimidine | 77% | nih.gov |

| 1-Bromonaphthalene | CoBr₂ | 2-(Naphthalen-1-yl)pyrimidine | 71% | nih.gov |

| 4-Chlorobenzonitrile | CoCl₂ | 4-(Pyrimidin-2-yl)benzonitrile | 70% | nih.gov |

Electrophilic Substitution Reactions and Functionalization of the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature generally makes it resistant to electrophilic aromatic substitution (EAS). When such reactions do occur, they are typically directed to the C5 position, which is the most electron-rich carbon in the ring. slideshare.net

Functionalization of the pyrimidine core often proceeds through nucleophilic substitution or metal-catalyzed cross-coupling reactions, as discussed previously. However, strategies exist to achieve functionalization via electrophilic pathways. One approach involves the conversion of the heterocycle into a more reactive intermediate, such as a heterocyclic phosphonium (B103445) salt. acs.orggrantome.com For instance, pyridines and diazines can be transformed into phosphonium salts, which then serve as versatile reagents for subsequent C-O, C-S, C-N, and C-C bond-forming reactions. acs.orggrantome.com

Direct C-H functionalization offers another modern route to modify the pyrimidine core. For example, a synthetic platform has been developed for the site-selective C2-amination of pyrimidines. nih.gov This method proceeds through a pyrimidinyl iminium salt intermediate, which can then be converted into various amine products. This approach demonstrates that even the electron-deficient C2 position can be functionalized directly under the right conditions. nih.gov

Table 2: Regioselectivity in Pyrimidine Reactions

| Reaction Type | Preferred Position(s) | Rationale |

|---|---|---|

| Electrophilic Substitution | C5 slideshare.net | Highest electron density among the carbon atoms. |

| Nucleophilic Substitution | C2, C4, C6 slideshare.net | These positions are electron-deficient due to the adjacent nitrogen atoms. |

Acid-Base Chemistry and Protonation Behavior of the Pyrimidine Moiety

The pyrimidine moiety contains two nitrogen atoms which act as basic centers, readily undergoing protonation in acidic media. In 2-chloropyrimidine hydrochloride, one of these nitrogens is protonated by hydrochloric acid. nih.gov The protonation sites in the pyrimidine ring are typically the nitrogen atoms. acs.org

Computational and experimental studies on pyrimidine and its derivatives have elucidated the thermodynamics of protonation. For the parent pyrimidine, the nitrogen atoms are the exclusive sites of protonation in the gas phase, with a calculated proton affinity of 879 kJ mol⁻¹. acs.org The introduction of substituents can alter the basicity and even the site of protonation. For example, in 2-aminopyrimidine (B69317), protonation can occur at the ring nitrogens (N-1/N-3) or the exocyclic amine group. acs.org

Interestingly, under certain conditions, protonation can also occur at a carbon atom. NMR studies on a highly substituted pyrimidine derivative, 2,4,6-pyrimidinetriamine, showed that in addition to the expected N(1) protonation, protonation at the C(5) position also occurs, leading to an equilibrium between the two protonated forms. nih.gov This C5-protonation results in the formation of a stable cationic sigma-complex. nih.gov The pKa values for the C(5) and N(1) protonation equilibria in this specific derivative were found to be very close, at 6.87 and 6.89, respectively. nih.gov The protonation state of a molecule can be critical in determining its interactions and reactivity. nih.gov

Photoinduced and Radical-Mediated Transformations Involving this compound

The photochemistry of 2-chloropyrimidine has been investigated and reveals distinct reaction pathways upon UV irradiation. rsc.org The outcome of the photoreaction is dependent on the reaction conditions, particularly the presence or absence of oxygen.

Under anaerobic conditions, low-intensity UV irradiation (λ = 254 nm) of an aqueous solution of 2-chloropyrimidine (ClPy) yields two primary products: 2-hydroxypyrimidine (B189755) and 2-chloro-4,2′-bipyrimidine. rsc.org The formation of these products is proposed to occur through two competing pathways originating from different excited states:

Heterolytic Cleavage: An excited singlet state of 2-chloropyrimidine undergoes heterolytic rupture of the C-Cl bond. This pathway leads to the formation of a pyrimidinyl cation, which is then attacked by water to form 2-hydroxypyrimidine. This is the exclusive product when the reaction is carried out under aerobic conditions. rsc.org

Homolytic Cleavage: Efficient intersystem crossing from the excited singlet state populates the triplet state of 2-chloropyrimidine. This triplet state undergoes homolytic C-Cl bond rupture, generating a pyrimidinyl radical. This radical then reacts with another molecule of ground-state 2-chloropyrimidine to produce the 2-chloro-4,2′-bipyrimidine product. rsc.org

These transformations highlight the dual nature of the excited state reactivity of 2-chloropyrimidine, involving both ionic and radical intermediates. The study of photoinduced reactions of such heterocyclic compounds is a growing field, with applications in developing photocontrollable molecules and initiating unique chemical transformations. researchgate.netmdpi.com

Table 3: Photochemical Products of 2-Chloropyrimidine

| Reaction Conditions | Major Product(s) | Proposed Intermediate(s) | Mechanistic Pathway |

|---|---|---|---|

| Anaerobic UV (254 nm) | 2-Hydroxypyrimidine, 2-Chloro-4,2′-bipyrimidine rsc.org | Pyrimidinyl cation, Pyrimidinyl radical rsc.org | Heterolytic & Homolytic C-Cl cleavage rsc.org |

| Aerobic UV (254 nm) | 2-Hydroxypyrimidine rsc.org | Pyrimidinyl cation rsc.org | Heterolytic C-Cl cleavage rsc.org |

Derivatization Strategies and Synthetic Applications of 2 Chloropyrimidine Hydrochloride

Synthesis of Diverse Pyrimidine (B1678525) Derivatives and Analogs

2-Chloropyrimidine (B141910) hydrochloride serves as a versatile precursor for the synthesis of a wide array of pyrimidine derivatives. Its reactivity, particularly at the C-2 position, allows for the introduction of various functional groups, leading to the construction of complex molecular architectures.

Functionalization at the C-2 Position via Halogen Displacement

The chlorine atom at the C-2 position of the pyrimidine ring is susceptible to nucleophilic substitution, making it a key site for functionalization. nih.govnih.gov This halogen displacement allows for the introduction of a diverse range of substituents. For instance, treatment of 2-chloropyrimidine with various amines leads to the formation of 2-aminopyrimidine (B69317) derivatives. nih.gov This reaction is often carried out under basic conditions or with the aid of a catalyst to facilitate the displacement of the chloride ion.

Microwave-assisted synthesis has been effectively employed for the rapid and efficient synthesis of 2-amino-4-chloro-pyrimidine derivatives. nih.gov In a typical procedure, 2-amino-4-chloro-pyrimidine is reacted with a substituted amine in anhydrous propanol (B110389) in the presence of triethylamine (B128534). nih.gov The reaction proceeds at elevated temperatures (120–140 °C) for a short duration (15–30 minutes), highlighting the efficiency of microwave irradiation. nih.gov

Furthermore, 2-chloropyrimidine can undergo cobalt-catalyzed cross-coupling reactions with aryl halides, expanding the scope of accessible derivatives. sigmaaldrich.com This method provides a pathway to biaryl pyrimidines, which are important structural motifs in medicinal chemistry.

Introduction of Varied Substituents to Construct Complex Architectures

The strategic introduction of various substituents onto the pyrimidine core allows for the construction of complex and functionally diverse molecules. nih.govsigmaaldrich.comresearchgate.net The reactivity of the chloro- and amino- groups on the pyrimidine ring can be exploited to build intricate molecular frameworks.

For example, a series of 2-amino-4-chloro-pyrimidine derivatives were synthesized and subsequently evaluated for their potential biological activities. nih.gov The synthesis involved the reaction of 2-amino-4-chloro-pyrimidine with different substituted amines under microwave irradiation. nih.gov This approach enabled the creation of a library of compounds with varying substituents at the 4-position, including piperazine (B1678402) and bromophenyl piperazine moieties. nih.gov

The versatility of 2-chloropyrimidine as a building block is further demonstrated by its use in the synthesis of trifluoromethoxylated pyrimidines. These compounds are valuable scaffolds in the development of new drugs and agrochemicals. rsc.org The introduction of the trifluoromethoxy group can significantly alter the physicochemical properties of the parent molecule, potentially leading to enhanced biological activity. rsc.org

Applications as a Building Block in Complex Organic Synthesis

The inherent reactivity and structural features of 2-chloropyrimidine hydrochloride make it a valuable building block in the synthesis of more complex organic molecules, including fused heterocyclic systems and bipyrimidine scaffolds.

Construction of Fused Heterocyclic Systems (e.g., Pyrrolopyridine and Related Frameworks)

2-Chloropyrimidine is a key starting material for the synthesis of fused heterocyclic systems, such as pyrrolopyrimidines. These scaffolds are of significant interest due to their presence in numerous biologically active compounds. The synthesis often involves a multi-step sequence, beginning with the displacement of the chlorine atom.

For instance, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives can be achieved by first reacting 4-chloropyrrolopyrimidine with hydrazine (B178648) hydrate (B1144303) to form 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. researchgate.net This intermediate can then be condensed with various substituted benzaldehydes to yield a library of novel imino analogues. researchgate.net Another approach involves the amination of a protected pyrrolopyrimidine intermediate with a substituted amine, followed by further functionalization through cross-coupling reactions to introduce additional diversity. nih.gov

The following table provides examples of fused heterocyclic systems synthesized from 2-chloropyrimidine derivatives:

| Starting Material | Reagents and Conditions | Fused Heterocyclic Product | Reference |

| 4-Chloropyrrolopyrimidine | 1. Hydrazine hydrate2. Substituted benzaldehydes | 4-[2-(substituted benzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidines | researchgate.net |

| SEM-protected iodinated pyrrolopyrimidine | 1. N-methyl-1-(meta-tolyl)methanamine, DIPEA2. (6-chloropyridin-3-yl)boronic acid, Pd(dppf)2Cl2 | 5-(6-Chloropyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | nih.gov |

Synthesis of Bipyrimidine Scaffolds and Multicyclic Structures

The coupling of two pyrimidine units leads to the formation of bipyrimidine scaffolds, which are of interest in materials science and medicinal chemistry. 2-Chloropyrimidine can be utilized in homo-coupling reactions to generate 2,2'-bipyrimidines. chemicalbook.com

Furthermore, the reactivity of 2-chloropyrimidine allows for its incorporation into more complex, multicyclic structures. For example, it was used in the synthesis of a fluorescent dye, 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl)) dianiline, which has applications as a biosensor for protein assays. sigmaaldrich.comchemicalbook.com

Role in Multi-component Reactions for Library Generation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid generation of diverse molecular libraries from simple starting materials. nih.govresearchgate.netchemicalbook.com 2-Chloropyrimidine and its derivatives can serve as key components in such reactions. The ability to introduce multiple points of diversity in a single step makes MCRs highly efficient for drug discovery and development. taylorfrancis.com

For example, 2-amino-4-chloro-pyrimidine can be used as a substrate in MCRs to generate complex heterocyclic structures. nih.gov The presence of both an amino and a chloro group allows for sequential or simultaneous reactions with other components, leading to the formation of highly substituted pyrimidine derivatives. This approach has been utilized to synthesize libraries of compounds for screening against various biological targets. nih.govtaylorfrancis.com

Development of Chemical Probes and Ligands

The inherent reactivity of the chlorine atom in this compound, coupled with the electronic properties of the pyrimidine ring, makes it a valuable scaffold for the development of specialized chemical tools. Its derivatives have been successfully employed in the creation of fluorescent molecules for biological imaging and as ligands for metal-catalyzed reactions.

Synthesis of Fluorescent Pyrimidine-Based Chromophores and Dyes

The π-deficient nature of the pyrimidine ring makes it an excellent core for the design of fluorescent chromophores and dyes. By strategically introducing electron-donating or highly conjugated substituents, it is possible to create molecules with tailored photophysical properties, such as significant Stokes shifts and high quantum yields. nih.govacs.org The synthesis of these functional dyes often leverages the reactivity of the chloro-substituent in 2-chloropyrimidine for derivatization.

A notable example involves the synthesis of push-pull systems where the pyrimidine acts as the electron-accepting moiety. For instance, CF₃-substituted pyrimidine derivatives have been developed as fluorescent probes. nih.gov The synthesis of these probes can be achieved through a multi-step process starting from a substituted acetophenone, which is converted to a diketone and subsequently cyclized to form the pyrimidine ring. nih.gov The chloro-substituent can then be displaced to introduce various donor groups, allowing for the fine-tuning of the probe's fluorescence properties. nih.gov These modifications can lead to dyes with large Stokes shifts, which is advantageous for bioimaging applications to minimize self-quenching. nih.gov

Another strategy involves the synthesis of 2,4,5-triaminopyrimidine derivatives, which have been shown to exhibit intense blue-cyan fluorescence. rsc.orgrsc.org These compounds can be synthesized from purine (B94841) precursors through a ring-opening and rearrangement mechanism in the presence of acid. rsc.org The resulting triaminopyrimidines can exist in both protonated and neutral forms, with their photophysical properties being sensitive to the protonation state. rsc.org These molecules have shown potential as fluorescent probes for monitoring cell viability. rsc.orgrsc.org

The versatility of the pyrimidine scaffold is further demonstrated in the synthesis of fluorescent nucleoside analogs. For example, 5-formyl-2'-deoxyuridine (B1195723) can be reacted with o-phenylenediamine (B120857) derivatives to yield highly fluorescent 5-benzimidazolyl-2'-deoxyuridines. nih.gov The fluorescence of these nucleoside probes is sensitive to both pH and the polarity of the surrounding solvent. nih.gov

Table 1: Photophysical Properties of Selected Pyrimidine-Based Fluorescent Dyes

| Compound Class | Substituents | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Reference |

| CF₃-Substituted Pyrimidine | 4-(N,N-dimethylamino)phenyl, CF₃ | 425 | 585 | >10,000 | Moderate | nih.gov |

| 2,4,5-Triaminopyrimidine | Varies | UV range | Blue-cyan region | - | - | rsc.org |

| Pyrimidine-derived α-Amino Acid | C4-Naphthyl | Red-shifted | Visible region | Large | 0.27-0.30 | nih.govacs.org |

| Pyrimidine-derived α-Amino Acid | C4-(4-MeOPh) | Red-shifted | Visible region | Large | 0.27-0.30 | nih.govacs.org |

Ligand Design for Metal Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The nitrogen atoms in the pyrimidine ring of 2-chloropyrimidine derivatives serve as excellent coordination sites for metal ions, making them valuable components in the design of ligands for catalysis. The reactivity of the chlorine atom allows for the facile introduction of various coordinating groups, enabling the synthesis of a diverse range of ligands with tailored steric and electronic properties. These ligands have found applications in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, pyrimidine-functionalized ligands have been successfully employed in a variety of transition metal-catalyzed reactions. For example, palladium complexes bearing pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated high catalytic activity in Mizoroki-Heck reactions. acs.org The pyrimidine moiety can influence the electronic properties of the metal center, thereby modulating its catalytic performance. Similarly, ruthenium complexes with ligands containing a pyrimidine core have been used for the multicomponent synthesis of highly substituted pyrimidines. rsc.org The design of these ligands often involves the substitution of the chlorine atom on the 2-chloropyrimidine precursor with a suitable coordinating fragment. The resulting metal complexes can exhibit enhanced stability and catalytic efficiency. rsc.orgnih.gov

The versatility of pyrimidine-based ligands extends to their use in heterogeneous catalysis. These ligands can be immobilized on solid supports, such as polymers or nanoparticles, to create recyclable catalysts that combine the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous systems. rsc.orgnih.gov For instance, polymer-supported palladium-terpyridine complexes have been utilized for Suzuki-Miyaura cross-coupling reactions in aqueous media. rsc.org In another approach, pyrimidine-amide-tetrazole derived ligands have been used to construct polyoxometalate-based copper complexes that act as effective heterogeneous catalysts for oxidation reactions. rsc.org The use of nanocatalysts, such as zirconium dioxide nanoparticles, has also been explored in conjunction with pyrimidine-containing compounds for green synthetic procedures. nih.gov

Table 2: Applications of 2-Chloropyrimidine-Derived Ligands in Catalysis

| Catalyst Type | Ligand Description | Metal | Reaction Type | Catalysis Type | Reference |

| Metal-Organic Complex | Pyrimidine-functionalized N-heterocyclic carbene | Palladium | Mizoroki-Heck | Homogeneous | acs.org |

| Metal-Organic Complex | Ligand with pyrimidine core | Ruthenium | Multicomponent synthesis of pyrimidines | Homogeneous | rsc.org |

| Polymer-Supported Complex | Polymer-supported terpyridine | Palladium | Suzuki-Miyaura cross-coupling | Heterogeneous | rsc.org |

| Polyoxometalate-based Complex | Pyrimidine-amide-tetrazole derived ligand | Copper | Sulfide oxidation | Heterogeneous | rsc.org |

| Nanocatalyst System | - | Zirconium | Synthesis of tetrahydropyrido[2,3-d]pyrimidines | Heterogeneous | nih.gov |

Structure-Reactivity Correlations in Derived Compounds and their Synthetic Utility

The reactivity of derivatives of 2-chloropyrimidine is profoundly influenced by the nature and position of substituents on the pyrimidine ring. Understanding the correlation between the structure of these compounds and their reactivity is crucial for their effective application in organic synthesis. The electronic effects of substituents, whether electron-donating or electron-withdrawing, can be quantitatively assessed and used to predict reaction outcomes and optimize reaction conditions.

The principles of physical organic chemistry, particularly the Hammett equation, provide a framework for understanding these structure-reactivity relationships. wikipedia.orgpsgcas.ac.inlibretexts.org The Hammett equation relates the reaction rate or equilibrium constant of a series of substituted aromatic compounds to the electronic properties of the substituents. For pyrimidine derivatives, the introduction of substituents can alter the electron density of the ring and the lability of leaving groups, such as the chlorine atom at the 2-position. bhu.ac.in

Electron-withdrawing groups on the pyrimidine ring generally enhance its susceptibility to nucleophilic attack by further decreasing the electron density of the carbon atoms. bhu.ac.inotterbein.edu This effect is particularly pronounced for nucleophilic aromatic substitution (SNAr) reactions, a common transformation for 2-chloropyrimidine. Conversely, electron-donating groups can decrease the rate of nucleophilic substitution by increasing the electron density of the ring. otterbein.edursc.org These electronic effects can be systematically studied by creating Hammett plots, which graph the logarithm of the reaction rate or equilibrium constant against the substituent constant (σ). wikipedia.orgresearchgate.netrsc.org Non-linear Hammett plots can indicate a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied. wikipedia.orgrsc.org

The synthetic utility of these structure-reactivity correlations is vast. By choosing appropriate substituents, the reactivity of a pyrimidine derivative can be tailored for a specific synthetic transformation. For example, in the synthesis of 2-aminopyrimidine derivatives, the reactivity of the starting 2-chloropyrimidine can be modulated to achieve selective substitution. nih.govnih.govgoogle.com Similarly, in cross-coupling reactions, the electronic properties of the pyrimidine ligand can influence the efficiency of the catalytic cycle. acs.org The understanding of these relationships allows for the rational design of synthetic routes and the development of novel methodologies for the construction of complex molecules containing the pyrimidine motif.

Advanced Structural Elucidation and Supramolecular Chemistry of 2 Chloropyrimidine Hydrochloride

Single-Crystal X-ray Diffraction Analysis of 2-Chloropyrimidine (B141910) Hydrochloride and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific, publicly available crystal structure for 2-chloropyrimidine hydrochloride could not be located in the searched scientific literature and crystallographic databases, we can infer its likely structural characteristics based on the analysis of closely related pyrimidine (B1678525) derivatives.

Elucidation of Molecular Conformation, Torsion Angles, and Bond Parameters

In the solid state, the 2-chloropyrimidine molecule, upon protonation to form the hydrochloride salt, is expected to exist as the 2-chloropyrimidinium cation. The pyrimidine ring itself is anticipated to be essentially planar due to its aromatic character. The protonation would likely occur at one of the ring nitrogen atoms, leading to a positive charge on the heterocyclic system.

The key bond parameters, including bond lengths and angles, are crucial for a detailed understanding of the molecule's geometry. While experimental values for this compound are not available, a table of expected bond parameters can be constructed based on data from similar pyrimidine structures found in the Cambridge Structural Database. sigmaaldrich.com The C-Cl bond, for instance, would exhibit a length characteristic of a chlorine atom attached to an sp2-hybridized carbon. The internal angles of the pyrimidine ring would deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the two nitrogen atoms.

Expected Bond Parameters for 2-Chloropyrimidinium Cation

| Bond | Expected Bond Length (Å) | Bond Angle | Expected Angle (°) |

|---|---|---|---|

| C2-Cl | ~1.74 | N1-C2-N3 | ~126 |

| C2-N1 | ~1.33 | C2-N1-C6 | ~116 |

| C2-N3 | ~1.33 | C2-N3-C4 | ~116 |

| N3-C4 | ~1.34 | N3-C4-C5 | ~122 |

| C4-C5 | ~1.38 | C4-C5-C6 | ~118 |

| C5-C6 | ~1.38 | C5-C6-N1 | ~122 |

Note: These are representative values based on similar pyrimidine derivatives and are not experimental data for this compound.

The torsion angles within the pyrimidine ring would be close to zero, reflecting its planarity. The orientation of the C-Cl bond relative to the ring would be a key conformational feature.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in the Solid State

The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds. The protonated nitrogen atom of the 2-chloropyrimidinium cation will act as a hydrogen bond donor, while the chloride anion will be a primary hydrogen bond acceptor. chemicalbook.com This would likely result in N-H···Cl hydrogen bonds, which are a common and strong interaction in hydrochloride salts of nitrogen-containing heterocycles.

Furthermore, weaker C-H···Cl hydrogen bonds may also contribute to the stability of the crystal lattice. chemicalbook.com The hydrogen atoms on the pyrimidine ring can act as weak donors, interacting with the chloride anion. The interplay of these hydrogen bonds would lead to the formation of a three-dimensional supramolecular architecture. The specific arrangement could range from simple chains or layers to more complex three-dimensional networks, depending on the relative strengths and directionality of the various intermolecular interactions.

Hirshfeld Surface Analysis and Quantitative Assessment of Non-covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, it is possible to identify regions of close contact between molecules, which correspond to intermolecular interactions.

For this compound, a Hirshfeld surface analysis would be expected to reveal the following key interactions:

N-H···Cl Hydrogen Bonds: These would appear as prominent red regions on the dnorm map, indicating close contacts between the hydrogen on the protonated nitrogen and the chloride anion.

C-H···Cl Interactions: Weaker C-H···Cl interactions would be visible as lighter red or orange areas on the surface.

π-π Stacking: Depending on the packing arrangement, there may be π-π stacking interactions between adjacent pyrimidine rings, which would be identifiable on the Hirshfeld surface.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. By analyzing the distribution of points on these plots, the percentage contribution of each type of interaction to the total Hirshfeld surface can be determined.

Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Expected Percentage Contribution | Description |

|---|---|---|

| H···Cl/Cl···H | High | Represents N-H···Cl and C-H···Cl hydrogen bonds. |

| H···H | Significant | Represents contacts between hydrogen atoms on adjacent molecules. |

| C···H/H···C | Moderate | Indicates van der Waals interactions and potentially weak C-H···π interactions. |

| Cl···C/C···Cl | Minor | Represents contacts between chlorine and carbon atoms. |

| N···H/H···N | Minor | Could indicate weak N···H interactions not involved in primary hydrogen bonding. |

Note: The percentage contributions are estimations based on analyses of similar pyrimidine derivatives.

Formation of Co-crystals and Inclusion Complexes involving this compound

The ability of this compound to form co-crystals and inclusion complexes is an important aspect of its supramolecular chemistry. Co-crystals are multicomponent crystals held together by non-covalent interactions, often hydrogen bonds. The formation of co-crystals can significantly alter the physicochemical properties of a compound, such as its solubility and stability.

A co-crystal screening of this compound would involve combining it with a variety of pharmaceutically acceptable co-formers, particularly those with complementary hydrogen bonding functionalities (e.g., carboxylic acids, amides). The resulting solids would be analyzed by techniques such as X-ray powder diffraction and differential scanning calorimetry to identify new crystalline phases.

Inclusion complexes involve the encapsulation of one molecule (the guest) within a cavity of another molecule (the host). Given its molecular size, this compound could potentially act as a guest molecule, forming inclusion complexes with host molecules like cyclodextrins. The formation of such complexes can enhance the solubility and stability of the guest molecule.

Polymorphism and Solvate Studies: Implications for Solid-State Properties and Reactivity

Polymorphism is the ability of a solid material to exist in more than one crystalline form. sigmaaldrich.combldpharm.com Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. A thorough polymorph screen is therefore crucial in the development of any crystalline solid. sigmaaldrich.combldpharm.com

For this compound, a polymorph screen would involve crystallizing the compound from a wide range of solvents under various conditions (e.g., different temperatures, evaporation rates). sigmaaldrich.com The resulting crystalline forms would be characterized to determine if they are indeed different polymorphs. The identification of multiple polymorphs would have significant implications for its handling, storage, and use in chemical synthesis, as the reactivity of a solid can be influenced by its crystal form.

Solvates are crystalline solids that incorporate solvent molecules into their crystal lattice. When the solvent is water, they are known as hydrates. During a polymorph screen, it is also common to identify solvates. The formation of solvates can affect the stability and handling of the compound. For instance, a solvated form may be less stable than the unsolvated form and may lose the solvent upon heating or changes in humidity.

Theoretical and Computational Investigations of 2 Chloropyrimidine Hydrochloride

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of molecules. For 2-chloropyrimidine (B141910) and its protonated form, these calculations reveal key details about its geometry, orbital energies, and predicted spectroscopic behavior.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-chloropyrimidine, methods like DFT with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)) are employed to predict bond lengths and angles. researchgate.netresearchgate.net Upon protonation to form the hydrochloride salt, the geometry of the pyrimidine (B1678525) ring is expected to adjust, particularly around the nitrogen atoms, due to the localization of positive charge.

Electronic structure analysis provides information on how electrons are distributed within the molecule. Natural Bond Orbital (NBO) and Mulliken population analyses are common methods to assign partial atomic charges. researchgate.netstackexchange.com NBO analysis is generally considered more robust than Mulliken analysis as it is less dependent on the basis set used in the calculation. stackexchange.com These calculations typically show that the nitrogen atoms in the pyrimidine ring are sites of negative charge, making them susceptible to protonation. The chlorine atom and the carbon atom it is attached to also exhibit significant charge effects that influence the molecule's reactivity.

Table 1: Representative Calculated Atomic Charges for Pyrimidine Derivatives This table presents illustrative data for related pyrimidine systems to demonstrate typical charge distribution patterns calculated by computational methods. Specific values for 2-chloropyrimidine hydrochloride may vary.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net

For chlorodiazines like 2-chloropyrimidine, computational studies reveal that for nucleophilic substitution reactions, the relevant acceptor orbital is not always the LUMO. Instead, the LUMO+1 (the next unoccupied orbital after the LUMO) may be the key orbital for reactivity if it has a significant lobe on the carbon atom bonded to the chlorine, whereas the LUMO does not. This highlights the importance of analyzing the spatial distribution of these orbitals, not just their energies, to predict reaction sites. wuxibiology.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.netresearchgate.net These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

A lower HOMO-LUMO gap generally signifies higher reactivity. A high electrophilicity index indicates a good electrophile.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for 2-Chloropyrimidine Calculated using DFT methods. Values are illustrative and depend on the level of theory and basis set employed.

Quantum chemical calculations are widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra. DFT methods can compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netnih.gov While calculated frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to achieve good agreement. nih.gov These calculations also provide the intensities of the vibrational modes, helping to assign specific peaks to the stretching or bending of particular bonds.

Similarly, NMR chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. Studies on chloropyrimidines have shown that while database-driven approaches can be fast and accurate for ¹³C shifts, quantum chemistry-based predictions are superior for resolving complex ¹H NMR spectra. stackexchange.comnih.gov The accuracy of these predictions is often enhanced by including solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation. stackexchange.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for Chloro-substituted Pyrimidines This table shows representative data for related compounds to illustrate the typical accuracy of DFT calculations.

Reaction Mechanism Predictions and Energy Landscapes via Computational Models

Computational modeling is instrumental in mapping the pathways of chemical reactions. For 2-chloropyrimidine, a key reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. sigmaaldrich.comorgsyn.org Theoretical studies can elucidate the detailed mechanism of such reactions by calculating the energy landscape, which includes the energies of reactants, products, intermediates, and transition states. nih.gov

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. DFT calculations can be used to locate the transition states connecting the reactants to this intermediate and the intermediate to the products. The calculated activation energy (the energy difference between the reactants and the highest-energy transition state) determines the reaction rate. Studies on SN2 reactions have shown that certain GGA functionals within DFT can provide reaction barriers with an accuracy of about 2 kcal/mol compared to high-level coupled cluster methods. nih.gov Such analyses for this compound would reveal how protonation affects the activation energy and regioselectivity of nucleophilic attack.

Thermochemical Property Calculations and Stability Assessments

The stability of a chemical compound can be assessed through its thermochemical properties, such as the standard enthalpy of formation (ΔfH°). This value represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. Both experimental techniques, like combustion calorimetry, and computational methods are used to determine these values.

A comprehensive study on chloropyrimidines determined the experimental standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)) for 2-chloropyrimidine at 298.15 K. nih.gov This experimental data was then used to calibrate computational procedures (such as those using the B3LYP functional) to estimate gas-phase enthalpies of formation (ΔfH°(g)). nih.gov A positive enthalpy of formation indicates that the compound is energetically less stable than its constituent elements. Comparing the calculated enthalpies of formation for different isomers or related compounds allows for a quantitative assessment of their relative stabilities.

Table 4: Thermochemical Data for 2-Chloropyrimidine at T = 298.15 K Data sourced from a combined experimental and computational study. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time, especially in a condensed phase like a solution. mdpi.comrsc.org An MD simulation of this compound in an aqueous environment would model the interactions between the solute and numerous water molecules.

Such a simulation would provide insights into several key areas:

Solvation Structure: MD can reveal how water molecules arrange themselves around the protonated 2-chloropyrimidine molecule, forming a solvation shell. The radial distribution function (RDF) is a common tool used to analyze the probability of finding a solvent molecule at a certain distance from the solute. rsc.org

Hydrogen Bonding: The simulation can quantify the formation, lifetime, and dynamics of hydrogen bonds between the protonated nitrogen sites and the chloride ion with surrounding water molecules. mdpi.com

Conformational Dynamics: Although the pyrimidine ring is rigid, MD simulations can analyze the rotational dynamics of the molecule as a whole and the conformational flexibility of any substituents, if present.

Intermolecular Interactions: The simulation calculates the interaction energies (van der Waals and electrostatic) between the solute and solvent, providing a detailed picture of the forces governing its behavior in solution. rsc.org

While specific MD studies on this compound are not prominent in the literature, the methodology is well-established and would be a powerful approach to understanding its behavior in a biological or chemical system. rsc.orgnih.gov

Table of Mentioned Compounds

Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Isolation

Chromatographic methods are indispensable tools for the separation and analysis of this compound and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly prominent in this regard, each offering unique advantages for different aspects of the analytical process.

High-Performance Liquid Chromatography (HPLC) Applications for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It is extensively used for reaction monitoring, purity assessment of the final product, and the isolation of impurities for further characterization.

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of pyrimidine derivatives. researchgate.net In a typical RP-HPLC setup, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The development of a robust HPLC method is crucial for accurately quantifying this compound and separating it from potential impurities, which may include starting materials, intermediates like 2-aminopyrimidine (B69317), and byproducts such as 2-hydroxypyrimidine (B189755). ijpsonline.comorgsyn.org A study detailing the analysis of impurities in the drug Piribedil, for instance, identified 2-chloropyrimidine as a potential impurity and developed an HPLC method for its detection. ijpsonline.com Such methods often employ gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation of a complex mixture of compounds with varying polarities.

The use of a photodiode array (PDA) or a UV-Vis detector allows for the detection and quantification of the separated compounds based on their absorbance of ultraviolet or visible light. For instance, in the analysis of related compounds like 4-amino-2-chloropyridine, detection is often carried out at a specific wavelength, such as 254 nm. nih.gov Furthermore, HPLC can be coupled with mass spectrometry (LC-MS) for the definitive identification of unknown impurities. researchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of Chloropyrimidine-Related Compounds

| Parameter | Typical Conditions |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) sielc.com |

| Mobile Phase | A: Water (with or without buffer, e.g., 0.05% H₂SO₄) sielc.com B: Acetonitrile or Methanol researchgate.net |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at a specific wavelength (e.g., 200 nm, 254 nm) nih.govsielc.com |

| Column Temperature | Ambient or controlled (e.g., 40°C) nih.gov |

| Injection Volume | 1-20 µL |

This table presents a generalized set of HPLC conditions based on methods for similar compounds and is for illustrative purposes.

At-line HPLC monitoring can be a powerful tool during the synthesis of this compound, providing near real-time information on the consumption of reactants and the formation of the product and byproducts. nih.gov This allows for precise control over reaction conditions to optimize yield and purity.

Gas Chromatography (GC) for Volatile Intermediates and Byproducts

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself is a salt and not directly amenable to GC analysis without derivatization, GC is highly valuable for the analysis of volatile intermediates, starting materials, and byproducts that may be present in the reaction mixture.

For instance, during the synthesis of 2-Chloropyrimidine, volatile starting materials or solvents can be monitored by GC to ensure their complete removal from the final product. The technique is also adept at detecting and quantifying volatile organic impurities that might compromise the quality of the compound.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (such as helium or nitrogen). The separation occurs as the components of the mixture travel through the column at different rates, depending on their volatility and interaction with the stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique provides not only the retention time of a compound but also its mass spectrum, which serves as a molecular fingerprint, allowing for confident identification of the eluted components. researchgate.netjmb.or.kr The analysis of fragmentation patterns in the mass spectrum can help in the structural elucidation of unknown byproducts.

Spectroscopic Techniques for Mechanistic and Structural Insights

Spectroscopic techniques are fundamental in the research and development of this compound, providing detailed information about its molecular structure, functional groups, and behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignments and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity and structure of this compound. chemicalbook.comnih.gov

In the ¹H NMR spectrum of 2-chloropyrimidine, the protons on the pyrimidine ring exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. chemicalbook.com Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov The protonation of the pyrimidine ring in the hydrochloride salt will influence the chemical shifts of the neighboring protons and carbons, providing valuable information about the site of protonation.

NMR is also a powerful tool for dynamic studies. For example, it can be used to study conformational changes or tautomeric equilibria in solution. A study on chloropyrimidines highlighted the importance of considering solvent effects when predicting NMR chemical shifts, which is crucial for accurate structural assignments, especially in complex mixtures or when studying reaction mechanisms. nih.gov

Table 2: Representative NMR Data for 2-Chloropyrimidine

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR (in CDCl₃) | ||

| H-4, H-6 | 8.3-8.7 | multiplet google.com |

| H-5 | 7.0-7.2 | multiplet google.com |

| ¹³C NMR | Data from spectral databases nih.gov |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The hydrochloride form will show different chemical shifts due to protonation.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of the C-H, C=N, C=C, and C-Cl bonds within the pyrimidine ring. researchgate.net

IR spectroscopy is particularly useful for monitoring the progress of a reaction. For example, during the synthesis of 2-Chloropyrimidine from 2-aminopyrimidine, the disappearance of the N-H stretching vibrations of the amino group and the appearance of the characteristic bands of the final product can be monitored in real-time using in-situ IR spectroscopy. nih.gov

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. The C-Cl stretching vibration, for instance, often gives a strong signal in the Raman spectrum. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectra to aid in the assignment of vibrational modes. nih.govcore.ac.uk

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Product Confirmation